Product packaging for 1-Bromo-3-(3-chloropropoxy)benzene(Cat. No.:CAS No. 487058-50-4)

1-Bromo-3-(3-chloropropoxy)benzene

Cat. No.: B1284747
CAS No.: 487058-50-4
M. Wt: 249.53 g/mol
InChI Key: LJYRPZVVDMWBTP-UHFFFAOYSA-N
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Description

Historical Context of Aryl Halides and Ethers in Chemical Research

The journey of aryl halides and ethers in chemical research is a long and storied one, deeply intertwined with the development of organic chemistry itself. Aryl halides, which are compounds containing a halogen atom directly bonded to an aromatic ring, have been pivotal in the evolution of our understanding of aromaticity and substitution reactions. sapphirebioscience.comfishersci.com Historically, their study was instrumental in defining the concept of the triplet state in photochemistry. sapphirebioscience.com The development of reactions like the Friedel-Crafts and various coupling reactions in the 20th century unlocked the synthetic potential of aryl halides, transforming them from relatively inert compounds to versatile building blocks. chemicalbook.com They are now fundamental in producing a vast range of products, from pharmaceuticals and agrochemicals to dyes and polymers. chegg.comgoogle.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), have an equally rich history. nih.govresearchgate.net Diethyl ether, for instance, gained fame as one of the first surgical anesthetics in the 19th century. nih.govnist.gov The Williamson ether synthesis, developed in 1850, provided a robust method for their preparation and remains a staple in organic chemistry labs today. nist.govnih.gov The inert nature of many ethers makes them excellent solvents for a wide variety of chemical reactions. nih.govnih.gov The study of crown ethers, cyclic polyethers, further expanded their utility by demonstrating their ability to selectively bind metal ions. nist.gov

Strategic Importance of Bis-functionalized Aromatic Ethers in Modern Synthetic Chemistry

Bis-functionalized aromatic ethers, which possess two reactive functional groups on the aromatic ether scaffold, are of paramount strategic importance in modern synthetic chemistry. This class of compounds allows for sequential, site-selective modifications, providing a powerful tool for the efficient construction of complex target molecules. The differential reactivity of the functional groups can be exploited to introduce various substituents in a controlled manner, avoiding the need for cumbersome protection-deprotection steps.

The presence of two distinct reactive handles, such as a halogen and a terminal chloroalkyl chain in 1-Bromo-3-(3-chloropropoxy)benzene, offers orthogonal reactivity. The aryl bromide can participate in a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the chloroalkyl group can undergo nucleophilic substitution reactions to introduce a wide variety of other functionalities. This dual reactivity is highly sought after in the synthesis of pharmaceuticals and advanced materials, where precise control over the molecular architecture is crucial for tuning the desired properties.

Overview of Key Research Areas Pertaining to this compound

While extensive, peer-reviewed research articles focusing solely on this compound are not widely available in the public domain, its structure suggests its primary role as a versatile building block in organic synthesis. Its value lies in its bifunctional nature, making it an attractive starting material or intermediate for creating more complex molecules.

The key research applications for a compound with this structure would logically fall into areas requiring the synthesis of derivatives with a 3-(3-bromophenoxy)propyl moiety. The two reactive sites—the aryl bromide and the alkyl chloride—allow for a stepwise or one-pot functionalization. For instance, the bromine atom can be used as a handle for metal-catalyzed cross-coupling reactions, while the chloro-terminated propyl chain is susceptible to nucleophilic substitution. This makes it a potentially valuable precursor for creating libraries of compounds for drug discovery or for synthesizing specific target molecules in medicinal chemistry and materials science.

Below is a table of computed chemical properties for a closely related compound, 1-Bromo-3-(3-chloropropoxymethyl)benzene, as detailed information for the target compound is limited.

PropertyValue
Molecular FormulaC₁₀H₁₂BrClO
Molecular Weight263.56 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Exact Mass261.97601 Da
Topological Polar Surface Area9.2 Ų
Data sourced from PubChem CID 82828412 for 1-Bromo-3-(3-chloropropoxymethyl)benzene nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrClO B1284747 1-Bromo-3-(3-chloropropoxy)benzene CAS No. 487058-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRPZVVDMWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588440
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-50-4
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 3 Chloropropoxy Benzene

Reactions Involving the Aromatic Bromo-Substituent

The carbon-bromine (C-Br) bond on the benzene (B151609) ring is a key site for a variety of chemical modifications, enabling the introduction of new functional groups and the construction of more complex molecular architectures. The primary pathways for transforming this moiety include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive debromination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For aryl halides, the reactivity is influenced by the nature of the halogen, with the ease of substitution generally following the trend I > Br > Cl > F. This is attributed to the decreasing carbon-halogen bond strength down the group. In the context of 1-Bromo-3-(3-chloropropoxy)benzene, the bromo group is more susceptible to nucleophilic attack than the chloro group on the same ring, although such reactions are less common without activating groups (electron-withdrawing groups ortho or para to the halogen).

While specific examples of SNAr reactions directly on this compound are not extensively detailed in the provided results, the general principles suggest that strong nucleophiles would preferentially replace the bromine atom over a chlorine atom if it were also on the aromatic ring. However, palladium-catalyzed methods are now more frequently employed for such transformations due to their broader scope and milder conditions compared to traditional SNAr. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.org The bromo-substituent of this compound serves as an excellent handle for these transformations, exhibiting a good balance of reactivity and stability. The general reactivity order for aryl halides in these reactions is I > OTf > Br > Cl. libretexts.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov This reaction is widely used to create biaryl structures or to append alkyl, alkenyl, or alkynyl groups to an aromatic ring. libretexts.orgyoutube.com

The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. youtube.com

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Bromides This table presents generalized conditions typical for the Suzuki-Miyaura coupling of aryl bromides, as specific examples for this compound were not available in the search results.

CatalystBoron ReagentBaseSolventReference
Pd(PPh₃)₄Arylboronic acidNa₂CO₃Toluene/Ethanol/Water libretexts.org
Pd(OAc)₂ / LigandPotassium aryltrifluoroborateK₂CO₃THF youtube.comfigshare.com
CataXCium A Pd G3Alkylboronic esterK₃PO₄Dioxane/Water nih.gov

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov This reaction is typically catalyzed by a palladium complex and requires a base. nih.gov The bromo group of this compound makes it a suitable substrate for Heck coupling, allowing for the introduction of vinyl groups. The reaction generally proceeds with high stereoselectivity, favoring the formation of the (E)-isomer. nih.gov

The Sonogashira coupling is a method for forming C-C bonds between an aryl halide and a terminal alkyne. rsc.org It is usually catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. rsc.org Copper-free Sonogashira protocols have also been developed. rsc.orgresearchgate.net This reaction would enable the synthesis of aryl alkynes from this compound.

Table 2: Comparison of Heck and Sonogashira Reactions for Aryl Bromides This table outlines typical reactants and products for these coupling reactions.

ReactionCoupling PartnerTypical ProductKey Catalyst FeaturesReference
HeckAlkene (e.g., Styrene, Acrylate)Substituted alkenePd(0) catalyst, Base (e.g., Triethylamine) nih.gov
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Aryl alkynePd(0) catalyst, Cu(I) salt (optional), Amine base rsc.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, allowing the coupling of aryl bromides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgnih.gov This method would be the premier choice for converting this compound into its corresponding N-aryl amine derivatives.

Table 3: Key Components in Buchwald-Hartwig Amination This table summarizes typical components used for the amination of aryl bromides.

ComponentExamplesFunctionReference
Palladium PrecatalystPd(OAc)₂, [Pd(allyl)Cl]₂Source of active Pd(0) catalyst nih.govresearchgate.net
Phosphine LigandXPhos, RuPhos, t-BuXPhosStabilizes Pd, facilitates catalytic cycle nih.govresearchgate.net
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine nih.gov
AminePrimary amines, secondary amines, ammonia (B1221849) equivalentsNitrogen nucleophile wikipedia.orgorganic-chemistry.org

Reductive Debromination Studies

Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom. This can occur as a side reaction in palladium-catalyzed couplings, where a competing pathway leads to hydrodehalogenation. wikipedia.org For instance, in the Buchwald-Hartwig amination, β-hydride elimination from a palladium amido complex can compete with reductive elimination, yielding the debrominated arene. wikipedia.org It can also be performed intentionally using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., H₂/Pd-C), or other hydride sources. This transformation would convert this compound into 1-(3-chloropropoxy)benzene.

Reactions Involving the Aliphatic Chloro-Substituent

The chlorine atom on the propyl chain is a primary alkyl halide, making it susceptible to reactions characteristic of this functional group.

Nucleophilic Aliphatic Substitution (SN1 and SN2) Reactions with Diverse Nucleophiles

The primary chloro-substituent of this compound readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. This is due to the unhindered nature of the primary carbon, which allows for backside attack by a wide range of nucleophiles. The S-N-1 pathway is less likely due to the instability of the corresponding primary carbocation.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:

Oxygen nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates can be used to introduce new ether or ester functionalities.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to form amines and azides, respectively. These can be further elaborated into other nitrogen-containing functional groups.

Sulfur nucleophiles: Thiolates and sulfide (B99878) ions are effective for creating thioethers.

Carbon nucleophiles: Cyanide and enolates can be used to extend the carbon chain.

The choice of solvent and reaction conditions is crucial for optimizing these substitution reactions, often favoring polar aprotic solvents that facilitate the S-N-2 pathway.

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (potentially the oxygen of the ether or a group introduced by substitution on the aromatic ring) within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of heterocyclic ring systems.

For instance, if the bromo-substituent on the benzene ring is converted to a nucleophilic group, such as a hydroxyl or amino group, subsequent intramolecular cyclization can occur. This process, often promoted by a base, can lead to the formation of fused ring systems containing oxygen or nitrogen. The regioselectivity of the cyclization is influenced by the length of the propyl chain and the nature of the participating nucleophile and electrophile. Such strategies are valuable in the synthesis of various pharmacologically relevant scaffolds. Some research has explored base-promoted intermolecular cascade cyclization reactions to synthesize pyrrolo[2,1-a]isoquinolines. researchgate.net

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions.

Ether Cleavage Mechanisms and Reagents

The cleavage of the ether bond typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen.

In the case of this compound, the ether is an aryl alkyl ether. The reaction with a strong acid like HI would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the iodide ion. masterorganicchemistry.com Due to the high stability of the phenyl-oxygen bond, the cleavage will preferentially occur at the alkyl-oxygen bond. This would result in the formation of 3-bromophenol (B21344) and 1-chloro-3-iodopropane. The reaction with primary ethers tends to follow an S-N-2 pathway. masterorganicchemistry.com

Convergent and Divergent Multi-Step Synthetic Strategies

This compound is a versatile building block that can be employed in both convergent and divergent synthetic strategies.

In a divergent synthesis , the different reactive sites of the molecule are sequentially functionalized to create a library of related compounds from a common intermediate. For example, the aliphatic chloride can be displaced by a variety of nucleophiles, and the aryl bromide can then undergo various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents on the aromatic ring. This approach is efficient for exploring structure-activity relationships in medicinal chemistry.

The strategic manipulation of the chloro and bromo functionalities allows for a high degree of control over the synthetic outcome. For example, the greater reactivity of the alkyl chloride towards nucleophilic substitution allows for its selective functionalization while leaving the aryl bromide intact for subsequent transformations.

Spectroscopic and Structural Elucidation of 1 Bromo 3 3 Chloropropoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring. The proton environments are influenced by the electron-withdrawing bromo and electron-donating alkoxy groups. The aliphatic portion of the molecule would present three distinct signals: a triplet for the methylene (B1212753) group attached to the ether oxygen (O-CH₂), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group bearing the chlorine atom (Cl-CH₂).

Predicted ¹H NMR Data for 1-Bromo-3-(3-chloropropoxy)benzene

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H6.8 - 7.4Multiplet-
O-CH₂-~4.1Triplet~6.0
-CH₂-CH₂-CH₂-~2.2Quintet~6.0
-CH₂-Cl~3.7Triplet~6.0

This table is based on predicted values and data from analogous structures.

For comparison, the related compound 1-bromo-4-(3-chloropropyl)benzene displays signals for the propyl chain at δ 3.51 (t, J = 6.4 Hz, 2H), 2.74 (t, J = 7.4 Hz, 2H), and 2.12 - 1.98 (m, 2H) ppm chemicalbook.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the six unique carbon atoms of the aromatic ring and the three carbons of the 3-chloropropoxy side chain.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the bromine (C-Br) would appear at a lower field compared to unsubstituted benzene, while the carbon attached to the ether oxygen (C-O) would be shifted significantly downfield. The remaining aromatic carbons would have shifts determined by their position relative to these substituents. In the aliphatic region, the carbon bonded to the ether oxygen (O-CH₂) would be the most deshielded, followed by the carbon bonded to chlorine (C-Cl), and finally the central methylene carbon.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O~159
Aromatic C-Br~123
Aromatic CH110 - 131
O-CH₂-~65
-CH₂-CH₂-CH₂-~32
-CH₂-Cl~41

This table is based on predicted values and data from analogous structures like 1-bromo-3-chloropropane (B140262) and substituted anisoles.

For instance, in 1-bromo-3-chloropropane , the carbon signals are observed at approximately 30, 35, and 43 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for complex molecules and their derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons of the O-CH₂, the central -CH₂-, and the Cl-CH₂ groups, confirming their connectivity in the propyl chain. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the propyl chain and the aromatic ring. A key correlation would be observed between the O-CH₂ protons (~4.1 ppm) and the aromatic C-O (~159 ppm) and other nearby aromatic carbons.

While specific 2D NMR data for the title compound is scarce, these techniques are standard practice in the structural confirmation of novel synthetic molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorption bands include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹, indicating the C-H bonds on the benzene ring.

C-H stretching (aliphatic): In the range of 3000-2850 cm⁻¹, corresponding to the C-H bonds of the methylene groups in the propoxy chain.

C=C stretching (aromatic): Sharp peaks around 1600-1450 cm⁻¹ are characteristic of the benzene ring.

C-O-C stretching (ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the region of 1250-1000 cm⁻¹.

C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.

C-Cl stretching: A band in the region of 800-600 cm⁻¹.

For the related compound (3-bromopropoxy)benzene , IR data is available from the NIST WebBook, which can serve as a reference for the propoxybenzene (B152792) portion of the target molecule nist.gov.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1600-1450Medium-Strong
Aryl-Alkyl C-O-C Stretch1250-1000Strong
C-Cl Stretch800-600Medium-Strong
C-Br Stretch600-500Medium-Strong

This table is based on characteristic IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₀BrClO), the presence of two different halogen isotopes (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.

The molecular ion region would show a cluster of peaks due to the different combinations of these isotopes. The most abundant peaks would be for [C₉H₁₀⁷⁹Br³⁵Cl]⁺, [C₉H₁₀⁸¹Br³⁵Cl]⁺ (M+2), and [C₉H₁₀⁷⁹Br³⁷Cl]⁺ (M+2), and a smaller peak for [C₉H₁₀⁸¹Br³⁷Cl]⁺ (M+4).

Common fragmentation pathways would likely involve:

Alpha-cleavage of the ether bond, leading to the loss of the 3-chloropropyl radical.

Cleavage of the C-Cl and C-Br bonds.

Fragmentation of the propyl chain.

A significant peak corresponding to the bromophenoxy cation or related fragments.

Analysis of the mass spectrum of the similar compound (3-bromopropyl)benzene shows a prominent molecular ion and fragmentation corresponding to the loss of the bromine atom nist.gov.

High-Resolution Chromatographic Techniques for Analysis and Purification

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis and purification of such compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from starting materials and byproducts. A UV detector would be suitable for detection, given the aromatic nature of the compound. For the related compound 1-bromo-3-chlorobenzene , established HPLC methods use a C18 column with an acetonitrile/water mobile phase sielc.com.

Gas Chromatography (GC): Due to its expected volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an excellent method for purity assessment. A non-polar or medium-polarity capillary column would be appropriate. GC-MS would simultaneously provide separation and mass spectral data for unequivocal identification of the main component and any impurities.

The choice between HPLC and GC would depend on the thermal stability of the compound and the specific requirements of the analysis or purification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both qualitative and quantitative analysis. The process involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

In the analysis of this compound and its derivatives, GC is used to determine purity and to identify reaction byproducts. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for preliminary identification by comparison with authentic standards. rsc.org

For unambiguous identification, GC is coupled with Mass Spectrometry (MS). As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. This fragmentation pattern allows for the definitive identification of the compound and the elucidation of its structure. rsc.org The analysis of various benzene derivatives has been successfully performed using GC-MS, often employing capillary columns like methylsilicone or 5% phenylsilicone films. rsc.orgresearchgate.net

Table 1: Typical GC-MS Instrumental Parameters for Analysis of Aromatic Compounds

Parameter Typical Setting
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column Capillary methylsilicone column (e.g., 30 m x 0.25 mm x 0.25 µm) rsc.org
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) bepls.com
Injector Temperature 270-300 °C researchgate.netbepls.com
Oven Program A temperature gradient, for example: start at 110°C, hold for 2 min, then ramp at 10°C/min to 200°C. bepls.com
Ionization Mode Electron Ionization (EI) at 70 eV rsc.org

| Detector | Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and purification of compounds that may not be sufficiently volatile or stable for GC analysis. It is widely utilized for assessing the purity of synthetic products. For instance, HPLC analysis has been documented to confirm the purity of related halogenated aromatics, such as 1-Bromo-3-chloro-5-iodobenzene, with reported purities as high as 99.6%.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of the closely related compound, 1-bromo-3-chlorobenzene. sielc.com This method can be adapted for this compound. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This liquid chromatography method is also scalable and can be employed for the isolation of impurities through preparative separation. sielc.comsielc.com

For faster and more efficient separations, Ultra-Performance Liquid Chromatography (UPLC) can be used. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution and significantly reduced analysis times compared to traditional HPLC. sielc.comsielc.com The methods developed for HPLC are often transferable to UPLC systems. sielc.com

Table 2: HPLC Method for Analysis of Related Halogenated Benzene Compounds

Parameter Condition Reference
Column Newcrom R1 sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.comsielc.com
MS Compatibility Phosphoric acid can be replaced with formic acid for Mass-Spec (MS) applications sielc.comsielc.com

| Application | Purity assessment and preparative separation of impurities | sielc.com |

X-ray Crystallography for Solid-State Structural Determination (Comparative Studies with Related Compounds)

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation.

While specific crystallographic data for this compound is not widely available in the reviewed literature, the principles of the technique are directly applicable. To perform the analysis, a single, high-quality crystal of the compound is required. This crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A comparative crystallographic study would be highly informative for understanding structure-property relationships within this class of compounds. For example, if the crystal structure of this compound were determined, it could be compared with the known structures of simpler related molecules such as (3-bromopropyl)benzene. nist.govsigmaaldrich.com Such a comparative analysis would reveal key structural insights:

Conformation: The preferred conformation of the chloropropoxy chain, including the C-C-C-O and C-O-C-C torsion angles, could be precisely determined and compared to related structures.

Intermolecular Interactions: The analysis would elucidate the nature and geometry of non-covalent interactions that dictate the crystal packing. These could include halogen bonding (involving the bromine and/or chlorine atoms), hydrogen bonding (if applicable in derivatives), and π-π stacking interactions between the benzene rings.

Such studies are invaluable for rationalizing the physical properties of the compound and for designing new molecules with tailored solid-state characteristics.

Computational and Theoretical Investigations of 1 Bromo 3 3 Chloropropoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 1-Bromo-3-(3-chloropropoxy)benzene, these calculations would provide a deep understanding of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve the calculation of its electron density, electrostatic potential surface, and Mulliken or Natural Bond Orbital (NBO) atomic charges. These results would elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor, which is critical for predicting its interactions with other chemical species. However, a dedicated search of scientific literature did not yield any studies that have performed DFT calculations on this specific molecule.

Molecular Orbital (MO) theory provides a framework for understanding the chemical bonding and electronic transitions within a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. At present, there are no published studies detailing the HOMO-LUMO energies or the nature of the frontier orbitals for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexible chloropropoxy chain attached to the benzene (B151609) ring of this compound suggests the existence of multiple low-energy conformations. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, would identify the most stable three-dimensional arrangements of the molecule. Following this, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of these conformers over time, revealing how the molecule flexes and moves in different environments. Such studies are crucial for understanding its physical properties and how it might interact with biological systems or material interfaces. Regrettably, no specific conformational analysis or MD simulation studies for this compound have been reported in the literature.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting how a molecule will behave in a chemical reaction, offering a safer and often more efficient alternative to purely experimental approaches.

For a molecule with multiple reactive sites, such as the C-Br and C-Cl bonds in this compound, theoretical calculations can predict the most likely pathways for reactions like nucleophilic substitution or cross-coupling. This involves locating the transition state structures for various potential reactions and calculating their activation energies. A lower activation energy would indicate a more favorable reaction pathway. Such transition state analyses would provide a detailed mechanistic understanding of its chemical transformations. To date, no such theoretical predictions of reactivity or transition state analyses for this compound have been published.

Structure-Property Relationship Modeling

Structure-Property Relationship modeling aims to correlate the structural or theoretical descriptors of a molecule with its macroscopic properties. For this compound, this could involve developing models that link its computed electronic or conformational properties to its behavior in various applications. These models are powerful tools in chemical design and discovery. However, the lack of foundational computational data for this molecule means that no such specific structure-property relationship models have been developed or reported.

Role of 1 Bromo 3 3 Chloropropoxy Benzene As a Versatile Synthetic Scaffold

Application in the Construction of Diverse Complex Organic Molecules

The unique architecture of 1-bromo-3-(3-chloropropoxy)benzene, with its two different halogen atoms at distinct positions, enables the programmed and regioselective synthesis of complex organic structures. The significant difference in reactivity between the aryl bromide and the alkyl chloride allows for a stepwise functionalization.

The aryl bromide is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions. For instance, it is a suitable substrate for Suzuki-Miyaura coupling reactions, which are widely used to create biaryl structures or attach various organic fragments. google.com The alkyl chloride on the propoxy tail provides a classic site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as azides, amines, thiols, or larger molecular entities. mdpi.com This dual reactivity is exemplified in the synthesis of quinoline-based sapphirebioscience.comchemicalbook.comtue.nl-triazole hybrids, where a precursor with similar functionalities is used in a multi-step synthesis involving O-alkylation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click reaction". mdpi.com This step-by-step approach is fundamental to building molecular complexity from a relatively simple starting material.

Utility in the Development of Advanced Functional Materials

Halogenated alkoxybenzene derivatives are important intermediates in the synthesis of advanced functional materials. google.com Specifically, compounds like this compound serve as precursors to high-performance pigments and organic semiconductors, most notably diketopyrrolopyrroles (DPPs). beilstein-journals.orgresearchgate.net DPP-based materials are renowned for their strong light absorption, excellent photostability, and high charge carrier mobility, which makes them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes. nih.govnih.gov

The synthesis of DPPs often involves the reaction of a succinate (B1194679) derivative with an aromatic nitrile. However, functionalization of the DPP core is crucial for tuning its solubility and electronic properties. The 3-chloropropoxy group on the benzene (B151609) ring can be used to attach the aromatic moiety to the nitrogen atoms of the DPP core through N-alkylation. beilstein-journals.orgnih.gov This process improves the solubility of the resulting pigment, which is essential for its processing and incorporation into electronic devices. nih.gov The bromo-substituent on the phenyl ring remains available for further modification via cross-coupling reactions, allowing for the fine-tuning of the material's optoelectronic properties.

Table 1: Applications in Functional Materials

Functional Material Class Role of this compound Resulting Properties
Diketopyrrolopyrroles (DPPs) Precursor for N-alkylation of the DPP core. Enhanced solubility, tunable electronic properties. nih.gov
Organic Semiconductors Building block for π-conjugated systems. High charge carrier mobility, good photo-stability. nih.gov

Intermediate in Chemical Biology Research and Scaffold Derivatization

The ability to introduce multiple, distinct functionalities makes this compound a powerful tool in chemical biology for creating molecules designed to interact with biological systems.

Molecular probes and ligands require specific functional groups for targeting, reporting (e.g., a fluorophore), and binding. The scaffold of this compound is well-suited for this purpose. For example, the chloropropyl chain can be converted to an azide, which can then be used in a highly efficient click reaction to attach the molecule to a biomolecule or a reporter tag. mdpi.com Simultaneously, the bromo-substituted ring can be elaborated into a pharmacophore or binding element through cross-coupling reactions. This modular approach allows for the systematic development of new probes and ligands. The synthesis of complex quinoline-triazole hybrids, which have potential applications as antiviral or antimalarial agents, demonstrates this principle effectively. mdpi.com

The compound is a valuable precursor for the synthesis of important heterocyclic systems.

Diketopyrrolopyrroles (DPP): As mentioned, halogenated alkoxybenzenes are used to synthesize DPP derivatives. beilstein-journals.orgresearchgate.net The propoxy linker can be attached to the DPP nitrogen atoms, yielding a soluble and functionalizable pigment. The synthesis often involves the N-alkylation of a parent DPP molecule. beilstein-journals.org

Quinolines: The synthesis of substituted quinolines often relies on precursors containing halogenated phenyl rings. google.com The bromo- and chloro-moieties of this compound can direct the synthesis and provide handles for further functionalization. For instance, bromo-substituted anilines can be cyclized to form a quinoline (B57606) core, and the halogen atoms can then be modified. The synthesis of complex quinoline derivatives for potential therapeutic use often involves multi-step processes where such building blocks are essential. google.commdpi.com

The creation of diverse molecular libraries for biological screening is a cornerstone of modern drug discovery. The trifunctional nature of this compound (possessing an aryl bromide, an alkyl chloride, and a modifiable aromatic ring) makes it an excellent starting point for generating such libraries. Each reactive site can be addressed independently to create a wide range of analogues. For example, a series of compounds was designed and synthesized from bromophenol derivatives to inhibit the protein tyrosine phosphatase 1B (PTP1B) enzyme, demonstrating how a core scaffold can be systematically modified to optimize biological activity. nih.gov Similarly, tri-aryl imidazole-benzene sulfonamide hybrids have been developed as selective enzyme inhibitors, where a bromo-substituent plays a key role in modulating binding interactions. nih.gov This highlights the strategic importance of having a functionalizable, multi-substituted aromatic core for creating new architectures for biological evaluation.

Precursor in Catalyst and Ligand Synthesis

While direct examples of using this compound for catalyst or ligand synthesis are not prominent in the literature, its chemical structure suggests significant potential. The synthesis of specialized ligands for transition metal catalysis often involves the functionalization of aryl halides.

Table 2: Potential Transformations for Ligand Synthesis

Reactive Site Potential Reaction Resulting Functionality
Aryl Bromide Lithium-bromine exchange followed by quenching with PCl₃ Phosphine (B1218219) ligand
Aryl Bromide Palladium-catalyzed borylation Boronic ester (for further coupling)
Alkyl Chloride Nucleophilic substitution with Ph₂PK Phosphine ligand

The aryl bromide can be transformed into a variety of functional groups essential for catalysis. For example, it can undergo a bromine-lithium exchange and be subsequently quenched with a chlorophosphine to introduce a phosphine ligand, a ubiquitous component in homogeneous catalysts. Alternatively, the bromo-group can be converted into a boronic ester, which is a versatile intermediate for further elaboration. The chloropropyl chain offers another site for introducing donor atoms. Nucleophilic substitution of the chloride with moieties such as diphenylphosphine (B32561) (as its potassium salt) or various nitrogen and sulfur nucleophiles could yield multidentate ligands capable of chelating to a metal center. This dual functional handle allows for the creation of unique ligand architectures that are valuable in the development of new and more efficient catalysts.

Conclusion and Future Research Directions

Summary of Current Methodological and Application Landscape

Currently, the primary application of 1-Bromo-3-(3-chloropropoxy)benzene is as a bifunctional intermediate in organic synthesis. Its structure is strategically designed for sequential or orthogonal reactions. The aryl bromide moiety serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the terminal alkyl chloride provides a site for nucleophilic substitution. This dual reactivity allows for its use in the synthesis of more complex molecules, including precursors for pharmaceuticals, agrochemicals, and materials science applications, where halogenated aromatic compounds and aryl ethers are common motifs. google.comiloencyclopaedia.orgmsdvetmanual.com

Identification of Unexplored Synthetic Routes and Derivatization Opportunities

While the Williamson ether synthesis is reliable, the exploration of alternative synthetic pathways could offer improvements in efficiency, cost, or environmental impact. Modern methods for aryl ether synthesis, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling, could be adapted using 3-bromophenol (B21344) and 3-chloropropanol. researchgate.net Furthermore, direct C-H activation/alkoxylation of 1,3-dibromobenzene (B47543) represents a more atom-economical, albeit challenging, future approach. sioc-journal.cn

The true potential of this compound lies in its vast derivatization opportunities. The two distinct carbon-halogen bonds can be addressed with high selectivity. The aryl bromide is primed for a host of powerful cross-coupling reactions, while the primary alkyl chloride is an excellent electrophile for SN2 reactions.

Key derivatization opportunities include:

Aryl Bromide Site: This site is ideal for palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. Suzuki, Stille, Heck, and Sonogashira couplings can introduce alkyl, aryl, vinyl, or alkynyl groups. uzh.chresearchgate.net Buchwald-Hartwig amination or etherification can install nitrogen or oxygen-based functionalities. researchgate.net

Alkyl Chloride Site: This site readily undergoes nucleophilic substitution with a wide range of nucleophiles. libretexts.org This allows for the introduction of amines (forming amino ethers), azides (for subsequent reduction to amines or use in click chemistry), thiols (forming thioethers), cyanides (a precursor to carboxylic acids or amines), and various oxygen-based nucleophiles.

The table below outlines some of the key derivatization reactions possible at each functional site.

Functional SiteReaction TypeReagents/CatalystPotential Functional Group Introduced
Aryl Bromide Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl, Alkyl
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseAlkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, BasePrimary/Secondary/Tertiary Amine
Heck CouplingAlkene, Pd catalyst, BaseAlkenyl
Alkyl Chloride Nucleophilic SubstitutionR-NH₂, BaseSecondary Amine
NaN₃Azide
R-SH, BaseThioether
NaCNNitrile
Aromatic Ring Electrophilic SubstitutionHNO₃/H₂SO₄Nitro

Outlook on the Potential of this compound in Emerging Chemical Fields

The derivatization potential of this compound makes it a highly attractive scaffold for discovering novel molecules in several emerging fields.

Medicinal Chemistry: Aryl ethers are a privileged scaffold in drug discovery, found in numerous approved drugs. researchgate.net By using the dual halide handles, a library of compounds can be synthesized for screening. For instance, Suzuki coupling at the aryl bromide followed by amination at the alkyl chloride can rapidly generate complex structures that are candidates for kinase inhibitors, GPCR ligands, or other therapeutic targets. researchgate.netnih.gov The flexible three-carbon linker is also a common feature in many pharmacologically active molecules.

Materials Science: Halogenated aromatic compounds are precursors to liquid crystals, polymers, and organic light-emitting diodes (OLEDs). acs.org The aryl bromide can be used to incorporate the molecule into conjugated polymer backbones via cross-coupling reactions. The chloropropyl chain can be functionalized to tune solubility, introduce cross-linking sites, or attach the molecule to surfaces.

Agrochemicals: Many pesticides and herbicides contain halogenated aryl ether motifs. nih.gov The synthetic flexibility of this compound allows for the systematic modification of its structure to optimize biological activity and environmental persistence, leading to the development of new crop protection agents.

The following table illustrates how specific derivatives could be applied in these emerging areas.

Derivative TypePotential Application FieldRationale
Aryl-coupled Amino Ethers Medicinal ChemistryCommon scaffold in kinase inhibitors and CNS-active drugs.
Heteroaryl-coupled Thioethers Medicinal ChemistryPotential antifungal or antibacterial agents.
Polymerized via Suzuki Coupling Materials ScienceCreation of novel conjugated polymers for electronics.
Azide-functionalized for "Click" Chemistry Chemical Biology / MaterialsFor bioconjugation or surface functionalization.
Pyridine/Pyrimidine Derivatives AgrochemicalsCommon N-heterocycles in modern pesticides.

Prospects for Advanced Analytical and Computational Studies

While the synthesis and basic characterization of this compound are straightforward, more advanced studies are needed to fully understand its properties and reactivity.

Advanced Analytical Techniques: The development of robust analytical methods is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) methods, particularly using reverse-phase columns like C18 or more specialized phenyl-hexyl columns, could be developed to separate the title compound from starting materials and potential side products. sielc.comchromforum.org For trace analysis and reaction kinetics, Gas Chromatography-Mass Spectrometry (GC-MS) would be highly effective, given the compound's volatility and the distinct isotopic patterns of bromine and chlorine. chromatographyonline.com

Computational Studies: Density Functional Theory (DFT) calculations could provide significant insight into the molecule's behavior. ibm.comnih.gov Computational modeling can be used to:

Predict the conformational preferences of the flexible chloropropoxy chain.

Calculate the electron density on the aromatic ring to predict the regioselectivity of further electrophilic aromatic substitution.

Model the transition states for derivatization reactions at both the aryl bromide and alkyl chloride sites to understand their relative reactivities and optimize reaction conditions. acs.org

Determine electronic properties like the HOMO-LUMO gap for potential derivatives to predict their suitability in electronic materials. acs.org

The table below summarizes key prospective studies.

Study TypeTechnique/MethodObjective
Analytical Reverse-Phase HPLCDevelop a quantitative method for purity analysis and reaction monitoring.
GC-MSIdentify and quantify byproducts and impurities; study reaction kinetics.
2D NMR (HSQC, HMBC)Unambiguously confirm the structure and assign all proton and carbon signals.
Computational Density Functional Theory (DFT)Calculate molecular orbitals, electrostatic potential, and predict reactivity.
Transition State ModelingElucidate reaction mechanisms and activation barriers for derivatization.
Molecular DynamicsSimulate conformational behavior in different solvent environments.

Q & A

Q. What are the established synthetic routes for 1-bromo-3-(3-chloropropoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3-chloropropanol can react with 1-bromo-3-hydroxybenzene under alkaline conditions to form the target compound via an ether linkage . Key factors affecting yield include:

  • Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems.
  • Temperature : Optimal yields (~70–80%) are achieved at 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Method Conditions Yield Reference
Alkaline etherificationK₂CO₃, DMF, 70°C, 12h75%
Ullmann couplingCuI, 1,10-phenanthroline, 100°C65%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups at δ 3.5–4.2 ppm) .
  • IR Spectroscopy : Detect ether (C-O-C stretch at ~1100 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺ = 265.95) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases to prevent decomposition .
  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Solubility : Moderately soluble in dichloromethane and THF; poorly soluble in water. Pre-dissolve in DCM for homogeneous reactions.
  • Stability : Degrades under UV light; use amber glassware for light-sensitive steps .
Property Value Reference
Boiling Point290–295°C (estimated)
Density1.45 g/cm³

Q. What are common impurities in synthesized batches, and how are they removed?

  • Unreacted precursors : Remove via column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Dihalogenated byproducts : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Catalyst System : Pd(PPh₃)₄ with K₃PO₄ as base in toluene/water (3:1) achieves >85% coupling efficiency.
  • Limitations : Steric hindrance from the 3-chloropropoxy group may reduce reactivity with bulky boronic acids .

Q. What computational methods are used to predict reactivity or regioselectivity in derivatives?

  • DFT Calculations : Model transition states for SN2 reactions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
  • Molecular Dynamics : Simulate solvation effects to predict solubility trends .

Q. How should contradictory data (e.g., varying yields in published protocols) be resolved?

  • Systematic Replication : Test variables (e.g., solvent purity, moisture levels) independently.
  • Analytical Validation : Use HPLC to compare impurity profiles across methods .

Q. What mechanistic insights explain the compound’s behavior in radical-initiated reactions?

The bromine atom acts as a radical leaving group, enabling C-O bond cleavage under UV irradiation. ESR studies confirm bromine radical formation (g-factor = 2.0023) .

Q. Are there documented biological interactions (e.g., enzyme inhibition) relevant to drug discovery?

Preliminary studies suggest moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM), likely due to halogen-π interactions with heme centers .

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1-Bromo-3-(3-chloropropoxy)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.